molecular formula C12H11F2NO B2406915 N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2305467-26-7

N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No. B2406915
CAS RN: 2305467-26-7
M. Wt: 223.223
InChI Key: ZBWRLETZCXNVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide” is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its strong electron-withdrawing nature . This property allows it to react with aldehydes through the Knoevenagel condensation reaction .


Chemical Reactions Analysis

“this compound” can react with aldehydes through the Knoevenagel condensation reaction . This reaction allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely defined by its strong electron-withdrawing nature . This property allows it to participate in reactions like the Knoevenagel condensation .

Mechanism of Action

The mechanism of action of “N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide” in organic solar cells involves the extension of product absorption to the near-infrared region. This is achieved through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .

Future Directions

The future directions for “N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide” could involve its use in the development of highly efficient organic photovoltaic devices . Its strong electron-withdrawing nature makes it a promising candidate for such applications .

properties

IUPAC Name

N-(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO/c1-2-12(16)15-11-4-3-8-9(11)5-7(13)6-10(8)14/h2,5-6,11H,1,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWRLETZCXNVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=C1C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.